molecular formula C8H9NO B1321041 4-Acetyl-2-methylpyridine CAS No. 2732-28-7

4-Acetyl-2-methylpyridine

Cat. No. B1321041
CAS RN: 2732-28-7
M. Wt: 135.16 g/mol
InChI Key: NIGBUKPEJHINOG-UHFFFAOYSA-N
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Patent
US08765730B2

Procedure details

To a solution of 2-methyl-isonicotinic acid ethyl ester (3.20 g) and tert-butyl acetate in n-heptane at −5° C. was slowly added lithium hexamethyldisilazide (46.5 mL; 1 M solution in THF). After stirring for 2 h, a solution of sulfuric acid (4.13 mL) in water (20 mL) was added within 20 min keeping the reaction temperature below 10° C. After the addition was completed, the reaction mixture was heated to reflux overnight. Extraction over a sat. solution of NaHCO3 (100 mL) with ethyl acetate (3×50 mL) and drying of the combined organic phases over Na2SO4 provided after evaporation of the organic solvent the title compound as a light brown liquid (2.40 g, 92%), which was used for the consecutive step without any further purification, MS (ESI+): m/z=136.0 [M+H]+.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
46.5 mL
Type
reactant
Reaction Step Three
Quantity
4.13 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:12])[C:5]1[CH:10]=[CH:9][N:8]=[C:7]([CH3:11])[CH:6]=1)C.[C:13](OC(C)(C)C)(=O)C.C[Si](C)(C)[N-][Si](C)(C)C.[Li+].S(=O)(=O)(O)O>CCCCCCC.O>[CH3:11][C:7]1[CH:6]=[C:5]([C:4](=[O:12])[CH3:13])[CH:10]=[CH:9][N:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
C(C)OC(C1=CC(=NC=C1)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)(C)C
Step Three
Name
Quantity
46.5 mL
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
Step Four
Name
Quantity
4.13 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −5° C.
CUSTOM
Type
CUSTOM
Details
the reaction temperature below 10° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
Extraction over a sat. solution of NaHCO3 (100 mL) with ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying of the combined organic phases over Na2SO4
CUSTOM
Type
CUSTOM
Details
provided
CUSTOM
Type
CUSTOM
Details
after evaporation of the organic solvent the title compound as a light brown liquid (2.40 g, 92%), which
CUSTOM
Type
CUSTOM
Details
was used for the consecutive step without any further purification, MS (ESI+)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1=NC=CC(=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.